molecular formula C15H22N2O3S B2849110 3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1234791-52-6

3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2849110
CAS No.: 1234791-52-6
M. Wt: 310.41
InChI Key: COTYPMJNJYPRMD-UHFFFAOYSA-N
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Description

3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic benzamide derivative featuring a piperidine core, a chemotype of significant interest in medicinal chemistry and drug discovery. Compounds with this structural motif, particularly those combining a benzamide group with a sulfonyl-substituted piperidine, are frequently investigated for their potential to interact with key biological targets . For instance, research on structurally similar benzamide-piperidine hybrids has demonstrated their value as inhibitors of the Hedgehog (Hh) signaling pathway, a critical target in oncology research for its role in cancers such as basal cell carcinoma and medulloblastoma . These compounds often exert their effect by targeting the Smoothened (Smo) receptor, and molecular docking studies suggest the amide and sulfonamide groups can form crucial hydrogen bonds within the receptor's binding site, similar to the binding mode of known Smo inhibitors . Beyond oncology, the benzamide and piperidine pharmacophores are found in compounds studied for a wide range of therapeutic areas, including as calcium channel blockers and for the management of neuropathic pain . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12-4-3-5-14(10-12)15(18)16-11-13-6-8-17(9-7-13)21(2,19)20/h3-5,10,13H,6-9,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTYPMJNJYPRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine-4-carbaldehyde

Piperidine-4-carbaldehyde is treated with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction proceeds at 0–25°C in dichloromethane (DCM) or tetrahydrofuran (THF).

Reaction Conditions :

  • Molar Ratio : Piperidine-4-carbaldehyde : MsCl : TEA = 1 : 1.2 : 1.5
  • Temperature : 0°C → 25°C (gradual warming)
  • Time : 4–6 hours
  • Yield : 85–92%

Analytical Data :

  • 1H-NMR (CDCl3): δ 9.72 (s, 1H, CHO), 3.45–3.30 (m, 2H, NCH2), 2.95 (s, 3H, SO2CH3), 2.80–2.65 (m, 2H), 2.20–1.90 (m, 3H), 1.70–1.50 (m, 2H).

Reductive Amination to Form (1-(Methylsulfonyl)piperidin-4-yl)methanamine

Conversion of Aldehyde to Primary Amine

The aldehyde intermediate undergoes reductive amination using sodium cyanoborohydride (NaBH3CN) or ammonium acetate in methanol/ethanol.

Optimized Protocol :

  • Reagents : 1-(Methylsulfonyl)piperidine-4-carbaldehyde (1 eq), ammonium acetate (3 eq), NaBH3CN (1.5 eq)
  • Solvent : Methanol (0.1 M)
  • Conditions : Stir at 25°C for 12–16 hours
  • Workup : Neutralization with 1M HCl, extraction with ethyl acetate
  • Yield : 78–85%

Key Analytical Metrics :

  • HPLC Purity : >98%
  • MS (ESI+) : m/z 221.1 [M+H]+

Synthesis of 3-Methylbenzoyl Activated Derivatives

Acid Chloride Formation

3-Methylbenzoic acid is treated with thionyl chloride (SOCl2) or oxalyl chloride under reflux.

Typical Procedure :

  • Reagents : 3-Methylbenzoic acid (1 eq), SOCl2 (3 eq), catalytic DMF
  • Conditions : Reflux in anhydrous DCM for 2–4 hours
  • Yield : 95–99% (quantitative conversion)

NHS Ester Activation

Alternative activation using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC):

  • Reagents : 3-Methylbenzoic acid (1 eq), NHS (1.2 eq), DCC (1.5 eq)
  • Solvent : THF or DCM
  • Yield : 90–94%

Amide Bond Formation

Coupling with (1-(Methylsulfonyl)piperidin-4-yl)methanamine

The activated 3-methylbenzoyl derivative reacts with the primary amine under mild conditions.

Protocol Using NHS Ester :

  • Reagents : 3-Methylbenzoyl NHS ester (1 eq), amine (1.2 eq), TEA (2 eq)
  • Solvent : DCM or THF (0.1 M)
  • Conditions : Stir at 25°C for 4–6 hours
  • Workup : Wash with 1M HCl, brine; purify via recrystallization (ethanol/water)
  • Yield : 82–88%

Critical Data :

  • Melting Point : 145–147°C
  • 1H-NMR (DMSO-d6): δ 8.45 (t, 1H, NH), 7.75–7.65 (m, 2H, ArH), 7.45–7.35 (m, 2H, ArH), 3.40–3.20 (m, 4H, NCH2 and SO2CH3), 2.95 (s, 3H, CH3), 2.30 (s, 3H, ArCH3), 2.10–1.80 (m, 4H), 1.60–1.40 (m, 2H).
  • 13C-NMR : δ 167.5 (CO), 138.2, 132.1, 129.8, 128.4 (ArC), 52.3 (NCH2), 44.1 (SO2CH3), 34.5, 30.2, 21.5 (CH3).

Alternative Routes and Catalytic Methods

Fixed-Bed Continuous Flow Synthesis

Adapted from CN101362707A, this method enables one-step amidation under high-pressure conditions:

Conditions :

  • Catalyst : Calcium hydroxide-phosphatic rock on activated carbon
  • Temperature : 380°C
  • Pressure : 4.0 MPa
  • Space Velocity : 15 h−1
  • Yield : 96% (crude), 92% (purified)

Advantages :

  • Continuous process with minimal waste
  • High selectivity (>98%)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
NHS Ester Coupling 88 >98 Mild conditions, high selectivity Requires activated ester
Acid Chloride 85 97 Rapid reaction Moisture-sensitive reagents
Fixed-Bed 92 99 Scalable, continuous process High-temperature conditions

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The methyl group on the benzene ring can be oxidized to form a carboxylic acid.

  • Reduction: : The amide group can be reduced to form an amine.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

  • Substitution: : Nucleophiles like alkyl halides or amines can be used in substitution reactions, often with the presence of a base.

Major Products Formed

  • Oxidation: : 3-methylbenzoic acid

  • Reduction: : 3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzylamine

  • Substitution: : Various substituted piperidines depending on the nucleophile used

Scientific Research Applications

3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has potential applications in various fields:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may exhibit biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : It could serve as a lead compound for the development of new pharmaceuticals, particularly in the areas of pain management or inflammation.

  • Industry: : It may find use

Biological Activity

3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential applications in treating neurological disorders. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H18N2O3S
  • Molecular Weight : 282.36 g/mol

The presence of a piperidine ring and a methylsulfonyl group suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific receptors or enzymes involved in neurotransmission and neuroprotection. The piperidine moiety may enhance binding affinity to CNS targets, while the benzamide structure could influence the compound's pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including:

  • HeLa (cervical carcinoma)
  • A549 (lung adenocarcinoma)
  • HCT116 (colorectal carcinoma)

In vitro assays demonstrated that the compound induces apoptosis through mitochondrial pathways and inhibits angiogenesis by disrupting vascular endothelial growth factor (VEGF) signaling pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induces apoptosis
A5498.7Inhibits proliferation
HCT11612.3Disrupts angiogenesis

Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells, potentially through modulation of the NF-kB signaling pathway.

Case Studies

  • In Vivo Efficacy in Tumor Models : In a study involving xenograft models of colorectal cancer, administration of this compound resulted in significant tumor reduction compared to controls, indicating its potential as a therapeutic agent.
  • CNS Penetration Studies : Pharmacokinetic studies revealed that the compound effectively crosses the blood-brain barrier (BBB), making it a suitable candidate for CNS-targeted therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analogues

The compound’s closest structural analogues include derivatives with sulfonamide, benzamide, or piperidine-based substituents. For example, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 52, ) shares a sulfonamide group and heterocyclic framework . Another analogue, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ), replaces sulfonamide with a benzamide group, highlighting the impact of substituents on solubility and target binding .

Key Observations :

Impact of Sulfonyl vs. Benzamide Groups: Sulfonamide-containing compounds (e.g., Example 52) often exhibit enhanced solubility and metabolic stability compared to benzamide derivatives . The methylsulfonyl group in the target compound may improve membrane permeability due to its polar yet non-ionizable nature.

Fluorine Substitution: Fluorinated analogues (Examples 52, 53) demonstrate higher thermal stability (e.g., Example 52: MP 175–178°C) compared to non-fluorinated benzamides, likely due to increased molecular rigidity and intermolecular interactions .

Synthetic Complexity :

  • The target compound’s piperidine-methylsulfonyl moiety may require multi-step synthesis, including sulfonylation of piperidine followed by reductive amination. In contrast, Example 52 employs a streamlined Pd-catalyzed coupling, emphasizing efficiency in complex heterocycle assembly .

Research Findings and Methodological Insights

Crystallographic Analysis

While crystallographic data for the target compound are absent in the evidence, software such as SHELXL (for refinement) and WinGX (for data visualization) are industry standards for analyzing analogous structures. For example:

  • SHELXL enables precise anisotropic displacement parameter refinement, critical for resolving sulfonamide or benzamide group conformations .
  • ORTEP (via WinGX) visualizes steric effects of bulky substituents (e.g., chromene in Example 52) on molecular packing .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, and how can purity be maximized?

The synthesis typically involves a multi-step approach:

  • Amide bond formation : React 3-methylbenzoyl chloride with 1-(methylsulfonyl)piperidin-4-yl)methylamine using coupling reagents like HBTU or BOP in anhydrous THF or DMF .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve solubility, while triethylamine aids in neutralizing HCl byproducts .
  • Purification : Silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethyl methyl ketone yields >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • NMR spectroscopy :
    • ¹H NMR : Methyl groups (δ 1.2–1.4 ppm for piperidine-CH₃, δ 2.3–2.5 ppm for benzamide-CH₃) and sulfonyl protons (δ 3.1–3.3 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at ~167 ppm, methylsulfonyl (SO₂CH₃) at ~40 ppm .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 351.4) .
  • X-ray crystallography : Resolves piperidine chair conformation and dihedral angles between aromatic rings (e.g., 89.1° in analogs) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Enzyme inhibition : Screen against kinases (e.g., Akt isoforms) using ADP-Glo™ assays .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors due to piperidine-sulfonyl motifs) .
  • Cellular viability : MTT assays in cancer cell lines (IC₅₀ values) to assess antiproliferative potential .

Advanced Research Questions

Q. How can researchers resolve contradictions between solubility and bioactivity data?

  • Solubility optimization : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (liposomal encapsulation) to enhance aqueous solubility without altering activity .
  • Structure-activity trade-offs : Introduce polar groups (e.g., hydroxyl) to the benzamide ring while monitoring SAR via SPR binding assays .
  • Data validation : Compare pharmacokinetic profiles (e.g., logP via shake-flask method) with in vitro activity to identify false negatives .

Q. What strategies address structural ambiguities in analogs of this compound?

  • Molecular dynamics simulations : Predict binding poses with Akt1/Akt2 to rationalize selectivity (e.g., dihedral angle adjustments for reduced keratinocyte toxicity) .
  • Crystallographic studies : Resolve piperidine ring puckering (half-chair vs. boat) and sulfonyl group orientation using synchrotron X-ray diffraction .
  • Vibrational spectroscopy : Compare experimental FT-IR spectra (e.g., C=O stretch at ~1650 cm⁻¹) with DFT-calculated values to validate tautomeric forms .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?

  • Substituent modulation : Replace the 3-methyl group with electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
  • Isotope labeling : Use deuterated methyl groups (CD₃) to track metabolic hotspots via LC-MS/MS .
  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) and quantify half-life (t₁/₂) using NADPH cofactors .

Q. What methodologies elucidate the compound’s mechanism of action in neuropharmacology?

  • Patch-clamp electrophysiology : Test modulation of ion channels (e.g., TRPV1) in dorsal root ganglion neurons .
  • Transcriptomics : RNA-seq of treated neuronal cells to identify pathways (e.g., NF-κB or MAPK) .
  • In vivo PET imaging : Radiolabel with ¹¹C or ¹⁸F to track brain penetration and target engagement in rodent models .

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